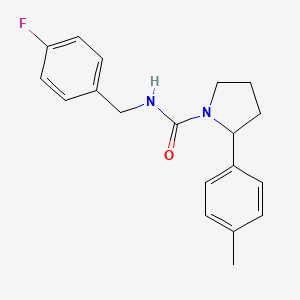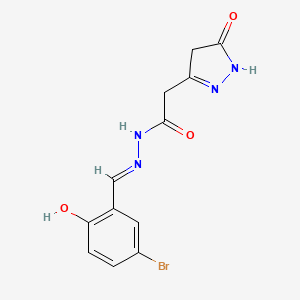
2-(2,3-dihydro-1H-inden-1-yl)-N-(2-pyrazin-2-ylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydro-1H-inden-1-yl)-N-(2-pyrazin-2-ylethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an indane moiety and a pyrazine ring, which are connected through an acetamide linkage. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)-N-(2-pyrazin-2-ylethyl)acetamide typically involves the following steps:
Preparation of 2,3-dihydro-1H-indene: This can be achieved through the hydrogenation of indene using a suitable catalyst such as palladium on carbon.
Formation of 2-(2,3-dihydro-1H-inden-1-yl)acetyl chloride: This intermediate is prepared by reacting 2,3-dihydro-1H-indene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling with 2-pyrazin-2-ylethylamine: The final step involves the reaction of 2-(2,3-dihydro-1H-inden-1-yl)acetyl chloride with 2-pyrazin-2-ylethylamine in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(2,3-dihydro-1H-inden-1-yl)-N-(2-pyrazin-2-ylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted acetamides.
科学研究应用
2-(2,3-dihydro-1H-inden-1-yl)-N-(2-pyrazin-2-ylethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: Utilized in the development of novel materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)-N-(2-pyrazin-2-ylethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
相似化合物的比较
Similar Compounds
2-(2,3-dihydro-1H-inden-1-yl)acetamide: Lacks the pyrazine ring, making it less complex.
N-(2-pyrazin-2-ylethyl)acetamide: Lacks the indane moiety, resulting in different chemical properties.
Uniqueness
2-(2,3-dihydro-1H-inden-1-yl)-N-(2-pyrazin-2-ylethyl)acetamide is unique due to the presence of both the indane and pyrazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
属性
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-(2-pyrazin-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(20-8-7-15-12-18-9-10-19-15)11-14-6-5-13-3-1-2-4-16(13)14/h1-4,9-10,12,14H,5-8,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSRHOFFGAQPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)NCCC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1-[3-(2-methylphenoxy)propyl]piperazine](/img/structure/B6090406.png)
![2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B6090418.png)
![ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B6090428.png)
![9-bromo-5-(3,4-difluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B6090435.png)
![2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6090443.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6090447.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6090460.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6090463.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6090481.png)
![1-(cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6090486.png)
![1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6090490.png)

![4-bromo-2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)phenol](/img/structure/B6090505.png)
